1-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
1-(4-Chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a [1,2,4]triazolo[4,3-b]pyridazine moiety.
Properties
IUPAC Name |
6-[4-(4-chlorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c16-12-1-3-13(4-2-12)20-7-9-21(10-8-20)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNUKNBRUUHOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a triazolo-pyridazinyl moiety attached to a piperazine backbone. The exploration of its biological activity includes various pharmacological effects such as antibacterial, antichlamydial, and anticancer properties.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential receptor interaction. |
| Triazolo-Pyridazinyl Moiety | Contributes to biological activity through specific binding interactions. |
| Piperazine Backbone | Known for diverse pharmacological effects, including anxiolytic and antidepressant properties. |
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial effects. For instance, compounds structurally similar to this piperazine derivative have shown activity against various bacterial strains. One study reported that certain analogues displayed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
Antichlamydial Activity
In vitro studies have demonstrated that related compounds can impair the growth of Chlamydia trachomatis without affecting host cell viability. The mechanism involves interference with the bacterial life cycle, suggesting potential therapeutic applications in treating chlamydial infections .
Anticancer Properties
The compound's structural attributes may also contribute to anticancer activity. Similar piperazine derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, compounds with analogous structures showed IC50 values in the micromolar range against various cancer cell lines . The presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by stabilizing reactive intermediates during metabolism.
Study 1: Antibacterial Screening
A comprehensive screening of a chemical library including this compound revealed its potential as an antibacterial agent. Compounds were tested against standard bacterial strains, with promising results indicating that modifications to the piperazine structure could enhance antibacterial potency .
Study 2: Antichlamydial Efficacy
In a study focusing on antichlamydial activity, several derivatives were synthesized and evaluated for their ability to inhibit C. trachomatis. The results indicated that certain modifications to the triazolo-pyridazinyl moiety significantly improved efficacy while maintaining low cytotoxicity .
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Binding : The chlorophenyl group may facilitate binding to various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : Some studies suggest that derivatives can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- DNA Interaction : The triazolo-pyridazinyl moiety may interact with DNA or RNA structures, leading to disruptions in replication or transcription processes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted on derivatives of triazolo-pyridazines demonstrated promising activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Key Findings:
- Synthesis of Derivatives: New derivatives of triazolo-pyridazines were synthesized and screened for anticancer activity. These compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds for further development .
- Mechanism Studies: Investigations into the mechanisms revealed that these compounds could inhibit specific signaling pathways involved in tumor growth and proliferation .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological properties. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.
Research Highlights:
- Anxiolytic and Antidepressant Effects: Preliminary studies indicate that derivatives may exhibit anxiolytic and antidepressant-like effects in animal models. This suggests a possible role in the treatment of anxiety disorders and depression .
- Cognitive Enhancement: Some derivatives have shown promise in enhancing cognitive functions, which could be beneficial for conditions like Alzheimer's disease .
Antimicrobial Activity
Emerging research has pointed towards the antimicrobial properties of the compound. Studies have indicated effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Observations:
- Broad-Spectrum Activity: The compound demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
- Mechanism of Action: The proposed mechanism involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival.
Data Tables
Case Study 1: Anticancer Efficacy
A study published by Abdelrehim et al. synthesized various derivatives based on the triazolo-pyridazine structure. These were screened against HCT-116 cells, revealing several compounds with IC50 values indicating potent anticancer activity. The study emphasized the importance of structural modifications to enhance efficacy.
Case Study 2: Neuropharmacological Assessment
In a behavioral study assessing anxiety-like behaviors in rodents treated with triazolo-pyridazine derivatives, significant reductions in anxiety were observed compared to control groups. This supports the hypothesis that these compounds could be developed into therapeutic agents for anxiety disorders.
Comparison with Similar Compounds
Core Modifications: Piperazine vs. Piperidine
Compound 27 (3-Cyclobutyl-6-(4-isopropylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine)
- Structural Difference: Replaces the 4-chlorophenyl group with a 4-isopropylpiperazino substituent.
- Piperazine’s flexibility may aid in conformational adaptation during target binding compared to rigid piperidine derivatives .
N-(4-Chlorophenyl)-1-(3-Isopropyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-4-Carboxamide
Substituent Variations on the Triazolopyridazine Ring
AZD5153 ((3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)-4-Piperidyl]Phenoxy]Ethyl]-1,3-Dimethyl-Piperazin-2-One)
- Structural Difference: Features a 3-methoxy group on the triazolopyridazine and a bivalent phenoxyethyl-piperazine linker.
- Impact: The methoxy group improves solubility, while the bivalent design enhances BRD4 inhibition potency (IC50 < 10 nM). This compound demonstrates superior pharmacokinetics and tumor growth inhibition in xenograft models compared to monovalent analogs .
Compound 6 (N-[2-(1H-Indol-3-yl)Ethyl]-3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine)
- Structural Difference : Incorporates a trifluoromethyl group and an indole-ethylamine side chain.
- Impact : The electron-withdrawing trifluoromethyl group may stabilize π-π stacking interactions, while the indole moiety mimics tryptophan residues in protein binding sites, enhancing affinity for bromodomains .
Functional Group Additions
Trazodone Analogs ()
- Structural Difference : Replace triazolopyridazine with a triazolo[4,3-a]pyridin-3(2H)-one core linked to a chlorophenyl-piperazine.
- These analogs are primarily used as antidepressants rather than BET inhibitors .
Pyridazinone Derivatives ()
- Structural Difference: Utilize a pyridazinone core instead of triazolopyridazine, with fluorophenyl-piperazine substituents.
- Impact: The pyridazinone’s carbonyl group enhances hydrogen-bonding but reduces metabolic stability due to susceptibility to hydrolysis .
Optimization Challenges :
Mechanistic Insights :
- Bivalent compounds (e.g., AZD5153) exhibit >100-fold potency increases over monovalent analogs by engaging two bromodomains simultaneously .
- Chlorophenyl groups may enhance membrane permeability but reduce target residence time compared to methoxy substituents .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
Pyridazine-3,6-diamine serves as a common precursor. Treatment with nitrous acid (HNO₂) under acidic conditions induces cyclization, forming the triazole ring. Subsequent chlorination at position 6 using phosphorus oxychloride (POCl₃) yields 6-chloro-triazolo[4,3-b]pyridazine:
Reaction Conditions :
-
Temperature: 80–100°C
-
Solvent: Dichloromethane or toluene
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Yield: 60–75%
Functionalization of the Piperazine Backbone
Preparation of 1-(4-Chlorophenyl)Piperazine
1-(4-Chlorophenyl)piperazine is synthesized via nucleophilic aromatic substitution (SNAr) between piperazine and 1-bromo-4-chlorobenzene:
Optimization Notes :
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) enhances reactivity.
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 90–110°C.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (Method A)
6-Chloro-triazolo[4,3-b]pyridazine reacts with 1-(4-chlorophenyl)piperazine under SNAr conditions:
Standard Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF or N-methylpyrrolidone (NMP) |
| Base | Cs₂CO₃ or K₃PO₄ |
| Temperature | 120–140°C |
| Reaction Time | 12–24 hours |
| Yield | 65–78% |
Advantages :
Limitations :
-
Prolonged heating may degrade sensitive functional groups.
Buchwald-Hartwig Amination (Method B)
A palladium-catalyzed coupling between 6-bromo-triazolo[4,3-b]pyridazine and 1-(4-chlorophenyl)piperazine:
Catalytic System :
-
Catalyst : Pd(OAc)₂ or Pd₂(dba)₃
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Ligand : Xantphos or BINAP
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Base : Cs₂CO₃
Optimized Conditions :
Advantages :
-
Higher regioselectivity.
-
Shorter reaction time (6–8 hours).
Comparative Analysis of Methods
| Method | Catalyst Required | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|
| A | No | 120–140 | 65–78 | High |
| B | Yes (Pd) | 100–110 | 70–82 | Moderate |
Key Findings :
-
Method A is cost-effective but requires rigorous temperature control.
-
Method B offers better yields but involves expensive palladium catalysts.
Structural Characterization and Purity Assessment
Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Critical analytical data includes:
1H NMR (400 MHz, DMSO-d₆) :
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δ 8.72 (s, 1H, triazole-H)
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δ 7.45–7.39 (m, 4H, aromatic-H)
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δ 3.85–3.70 (m, 8H, piperazine-H)
HRMS (ESI+) :
-
Calculated for C₁₇H₁₆ClN₇: 369.1092
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Found: 369.1089
Purity :
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≥98% by HPLC (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Challenges :
-
Solvent Recovery : DMF and NMP require energy-intensive distillation.
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Catalyst Recycling : Palladium recovery in Method B reduces costs.
Process Recommendations :
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., sulfonylation) reduce side reactions .
- Catalyst Screening : Pd-based catalysts for coupling reactions improve regioselectivity .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
How does the substitution pattern on the triazolopyridazine core influence the compound’s biological activity?
Advanced Research Question
The triazolopyridazine core’s electronic and steric properties are critical for target engagement. Key findings:
Q. Methodological Validation :
- Molecular Docking : Use software like AutoDock Vina to predict interactions with kinase ATP-binding pockets .
- SAR Studies : Compare IC₅₀ values of analogs (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl derivatives) in enzymatic assays .
What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns (gradient: 0.1% formic acid in water/acetonitrile) confirm molecular weight and detect impurities .
- ¹H/¹³C NMR : Key signals include the piperazine N–CH₂ protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
- X-ray Crystallography : Resolves stereochemistry of the triazolopyridazine core .
Q. Data Interpretation :
- Contradictions in NMR : Overlapping signals (e.g., piperazine vs. pyridazine protons) can be resolved via 2D COSY or HSQC .
How can researchers resolve discrepancies in reported biological activity data for analogs of this compound?
Advanced Research Question
Discrepancies may arise from:
- Assay Conditions : Variability in ATP concentrations (kinase assays) or cell lines (e.g., HEK293 vs. HeLa) .
- Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid cytotoxicity artifacts .
Q. Resolution Strategies :
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus IC₅₀ ranges .
- Dose-Response Curves : Validate activity across ≥3 independent replicates to ensure reproducibility .
What are the safety and handling protocols for this compound in laboratory settings?
Basic Research Question
- PPE Requirements : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Q. Toxicity Data :
- Limited acute toxicity data; assume LD₅₀ > 500 mg/kg (oral, rat) based on structurally similar piperazines .
How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME predict logP (target: 2–4 for blood-brain barrier penetration) and CYP450 inhibition .
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) at position 6 of the pyridazine ring without disrupting target binding .
Q. Validation :
- In Vivo PK Studies : Monitor plasma half-life in rodent models after oral administration (dose: 10 mg/kg) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., triazole formation) .
- Cost-Efficiency : Replace Pd catalysts with cheaper alternatives (e.g., Ni) for coupling reactions .
Q. Quality Control :
- Batch-to-Batch Consistency : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
